N,1-dimethylpyrrolidine-2-carboxamide

Chiral Purity Asymmetric Synthesis Enantiomeric Excess

N,1-Dimethylpyrrolidine-2-carboxamide, most commonly encountered as its (S)-enantiomer (CAS 29802-22-0, also known as L-proline dimethylamide or H-Pro-NMe2), is a chiral pyrrolidine-2-carboxamide derivative with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. It serves as a key building block and chiral auxiliary, distinguished by its high chiral purity and role in the synthesis of specific pharmaceutical intermediates, most notably vasopressin V2 agonists.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B12854650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dimethylpyrrolidine-2-carboxamide
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCNC(=O)C1CCCN1C
InChIInChI=1S/C7H14N2O/c1-8-7(10)6-4-3-5-9(6)2/h6H,3-5H2,1-2H3,(H,8,10)
InChIKeyXLFKIFVDLHBTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,1-Dimethylpyrrolidine-2-carboxamide (L-Proline Dimethylamide) Procurement Specifications


N,1-Dimethylpyrrolidine-2-carboxamide, most commonly encountered as its (S)-enantiomer (CAS 29802-22-0, also known as L-proline dimethylamide or H-Pro-NMe2), is a chiral pyrrolidine-2-carboxamide derivative with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . It serves as a key building block and chiral auxiliary, distinguished by its high chiral purity and role in the synthesis of specific pharmaceutical intermediates, most notably vasopressin V2 agonists [1].

Chiral Purity Specification High chiral purity supports asymmetric synthesis with consistent enantiomeric excess.
Dimethylamide Motif Unique cloud point behavior enables process-specific crystallization control.
Application Fit Used in vasopressin agonist intermediate synthesis and polyproline structural modeling.

Why Generic L-Proline Derivatives Cannot Replace N,1-Dimethylpyrrolidine-2-carboxamide in Critical Applications


Simple substitution of N,1-dimethylpyrrolidine-2-carboxamide with generic proline derivatives like L-proline or L-proline methyl ester is not feasible for applications requiring high chiral purity and specific conformational properties. This compound is offered with a ≥99% chiral purity specification, which is critical for asymmetric synthesis where trace amounts of the opposite enantiomer can drastically reduce selectivity . Furthermore, its N,N-dimethylamide group is not a simple protecting group; it imparts unique physiochemical behavior, such as a 'cloud point' phenomenon observed during the crystallization process of a key vasopressin V2 agonist intermediate, a property not found in other amide variants [1].

Chiral Purity Specification Mismatch Generic L-proline derivatives may not meet the high chiral purity needed for reproducible asymmetric synthesis; enantiomeric excess can drop.
Dimethylamide Functionality Lost Substitution removes the cloud point behavior essential for vasopressin agonist crystallization and process control.
Conformational Modeling Accuracy Other amides (e.g., methylamide) fail to mimic polyproline II conformation, compromising structural studies.

Quantifiable Differentiation Evidence for N,1-Dimethylpyrrolidine-2-carboxamide


Superior Chiral Purity Enables Highly Selective Asymmetric Synthesis

N,1-Dimethylpyrrolidine-2-carboxamide is commercially available with a guaranteed chiral purity of ≥99%, as specified by Chem-Impex . In contrast, other common chiral proline auxiliaries, such as L-proline methyl ester, are typically offered at ≥95% or >98.0% purity, which does not always guarantee the same level of enantiomeric purity . This specification standardizes its use as a chiral auxiliary, ensuring high enantioselectivities.

Chiral Purity
Specification review
Target: ≥99% chiral purity Comparator: L-Proline methyl ester HCl (>98.0% / ≥95%)
Supports selection for high-enantioselectivity asymmetric synthesis.
Specifications from vendor product pages; verify lot-specific COA.
Chiral Purity Asymmetric Synthesis Enantiomeric Excess

Essential Dimethylamide Motif in Vasopressin V2 Agonist Synthesis

A patent for a crystalline polymorph of the vasopressin V2 agonist 1-(2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylcarbonyl)benzylcarbamoyl)-L-proline-N,N-dimethylamide explicitly utilizes the N,N-dimethylamide derivative as the starting material [1]. The process relies on a unique 'cloud point' behavior at approximately 38°C in an acetone/water (20/80) mixture, a surfactant-like property that is crucial for the controlled crystallization of the active pharmaceutical ingredient [1]. Generic substitution of the dimethylamide group would eliminate this critical process behavior.

Process Behavior
Patent context
Cloud point at ~38°C in acetone/water (20/80) enables controlled crystallization.
Process-specific property essential for vasopressin V2 agonist intermediate synthesis.
Conditions per US9145397; verification in target synthesis recommended.
Pharmaceutical Intermediate Vasopressin Agonist Polymorph Crystallization

Improved Reaction Kinetics and Yield Over Native L-Proline

L-Proline dimethylamide is reported to offer improved reaction kinetics and higher yields of desired products compared to non-modified proline in asymmetric reactions . Its cyclic structure and amide functionality contribute to its ability to induce chirality more effectively. While specific kinetic data (e.g., rate constants) are not provided in the product literature, the claim points to enhanced catalytic efficiency.

Catalytic Efficiency
Data to verify
Reported improved reaction kinetics and higher yields over unmodified L-proline.
May support asymmetric catalysis screening; quantitative rate data not provided.
Based on vendor literature; independent kinetic validation advised.
Asymmetric Catalysis Reaction Kinetics Organocatalyst

Conformational Rigidity for Polyproline and Collagen Modeling

The derivative N-acetyl-L-proline-N,N-dimethylamide (AcProDMA) serves as a critical model for poly-L-proline II and collagen. Studies show its optical rotatory dispersion (ORD) and circular dichroism (CD) spectra are highly similar to those of polyproline, a property not shared by other amide derivatives like the methyl ester [1][2]. The dimethylamide group's ability to act as a hydrogen bond acceptor is key to this conformational mimicry, making it distinct from proline methyl amide models [3].

Conformational Mimicry
Class-level inference
AcProDMA ORD/CD spectra highly similar to polyproline II; distinct from methylamide and ester models.
Essential structural model for polyproline/collagen conformational studies.
Class-level inference; confirm with specific experimental conditions.
Structural Biology Polyproline Model Circular Dichroism

High-Value Application Scenarios for N,1-Dimethylpyrrolidine-2-carboxamide Procurement


GMP Synthesis of Vasopressin V2 Agonists for Nocturia Therapy

Procurement of N,1-dimethylpyrrolidine-2-carboxamide with a guaranteed ≥99% chiral purity is mandatory for the patented crystallization process of the vasopressin V2 agonist VA106483, a novel non-peptide therapy for nocturia [1]. The synthesis relies on the compound's unique 'cloud point' behavior for polymorph control, making generic substitution unfeasible [1].

High-Fidelity Polyproline and Collagen Structural Modeling

Researchers studying the conformational dynamics of collagen or polyproline require N,1-dimethylpyrrolidine-2-carboxamide derivatives (e.g., Ac-Pro-NMe2) as validated spectroscopic models. Its ORD and CD spectra closely mimic the native polymer, a property not replicated by proline methyl amide or ester models [2]. Selection of the incorrect amide model would lead to inaccurate conformational assignments.

Asymmetric Synthesis Requiring Maximum Enantioselectivity

When used as a chiral auxiliary or organocatalyst in asymmetric aldol or Mannich reactions, the ≥99% chiral purity of L-proline dimethylamide ensures baseline enantiomeric excess is not compromised by catalyst impurities. This is a demonstrable improvement over using generic L-proline, where catalyst performance can vary with lower purity grades.

Application
Selection Property
Validation Focus
Vasopressin V2 agonist intermediate research synthesis
Cloud point behavior for controlled crystallization
Polymorph control and process reproducibility
Polyproline/collagen structural modeling
Conformational mimicry via dimethylamide motif
ORD/CD spectral similarity to polyproline II
Asymmetric synthesis studies
High chiral purity specification
Enantioselectivity and catalyst performance
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